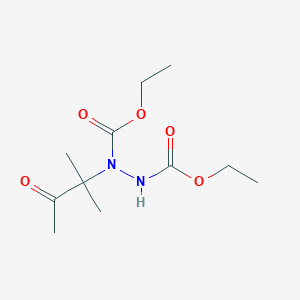
Diethyl 1-(2-methyl-3-oxobutan-2-yl)hydrazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate is a synthetic organic compound It is characterized by its unique structure, which includes an ethoxycarbonylamino group and a 2-methyl-3-oxo-butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate typically involves multi-step organic reactions. Common starting materials might include ethyl carbamate and 2-methyl-3-oxo-butan-2-yl chloride. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to control reaction parameters precisely. The process would include steps such as mixing, heating, cooling, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents could be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity and potential therapeutic effects.
Medicine: Research could explore its use as a drug candidate or in drug delivery systems.
Industry: It might be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate might include other carbamates or compounds with similar functional groups. Examples could be ethyl carbamate, methyl carbamate, and other substituted carbamates.
Uniqueness
What sets ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate apart is its specific combination of functional groups, which might confer unique chemical and biological properties. This uniqueness could make it particularly valuable for certain applications or research studies.
Properties
CAS No. |
83597-11-9 |
|---|---|
Molecular Formula |
C11H20N2O5 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C11H20N2O5/c1-6-17-9(15)12-13(10(16)18-7-2)11(4,5)8(3)14/h6-7H2,1-5H3,(H,12,15) |
InChI Key |
CSNLNJRGYYDTIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(C(=O)OCC)C(C)(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















